molecular formula C14H11N3OS B2572097 N-(4-methylpyridin-3-yl)-1,3-benzothiazole-2-carboxamide CAS No. 2320209-81-0

N-(4-methylpyridin-3-yl)-1,3-benzothiazole-2-carboxamide

Cat. No.: B2572097
CAS No.: 2320209-81-0
M. Wt: 269.32
InChI Key: DNZZSQIADDNWEU-UHFFFAOYSA-N
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Description

N-(4-methylpyridin-3-yl)-1,3-benzothiazole-2-carboxamide is a chemical compound that belongs to the class of benzothiazole derivatives

Scientific Research Applications

N-(4-methylpyridin-3-yl)-1,3-benzothiazole-2-carboxamide has several scientific research applications:

Mechanism of Action

Target of Action

It is structurally similar to imatinib , which is known to inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process that is crucial for many cellular functions.

Mode of Action

Given its structural similarity to imatinib , it may bind to an inactive domain of its target enzyme, inhibiting its activity . This inhibition could result in changes to the cellular functions that the enzyme is involved in.

Biochemical Pathways

If it acts similarly to imatinib , it may affect pathways involving tyrosine kinases. These pathways could include signal transduction pathways that regulate cell growth and division.

Result of Action

If it acts similarly to Imatinib , it may inhibit the activity of tyrosine kinases, potentially affecting cell growth and division.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylpyridin-3-yl)-1,3-benzothiazole-2-carboxamide typically involves the reaction of 4-methyl-3-aminopyridine with 2-chlorobenzothiazole-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylpyridin-3-yl)-1,3-benzothiazole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylpyridin-3-yl)-1,3-benzothiazole-2-carboxylic acid
  • N-(4-methylpyridin-3-yl)-1,3-benzothiazole-2-carboxamide alcohol derivatives
  • Substituted benzothiazole derivatives

Uniqueness

This compound is unique due to its specific structure, which allows it to interact with a wide range of biological targets. This makes it a valuable compound for research in medicinal chemistry and drug development .

Properties

IUPAC Name

N-(4-methylpyridin-3-yl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS/c1-9-6-7-15-8-11(9)16-13(18)14-17-10-4-2-3-5-12(10)19-14/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNZZSQIADDNWEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)NC(=O)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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